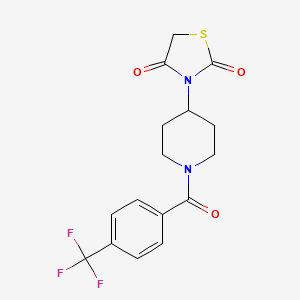

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

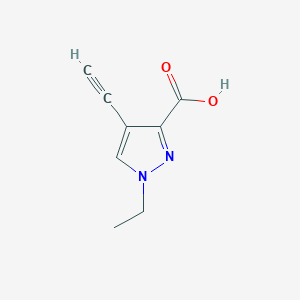

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as TTZ or HM04, is a small molecule organic compound with a thiazolidinedione core structure. It belongs to the class of organic compounds known as phenylpiperidines, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

Thiazolidine motifs, such as the one in TTZ, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .Molecular Structure Analysis

The molecular formula of TTZ is C16H15F3N2O3S, and it has a molecular weight of 372.36. The thiazolidine motif in TTZ is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They are developed in multistep synthesis, for example, firstly Meerwein arylation took place in substituted aniline and formed an intermediate, which on reaction with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution furnished the desired compounds .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives, including compounds similar to 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against gram-positive bacteria and demonstrated excellent antifungal activity (Prakash et al., 2011).

Anticancer Activity

Another important application of similar thiazolidine-2,4-dione derivatives is in the field of cancer research. Some compounds in this class have shown promising results as antitumor agents, particularly in inducing cytotoxic activity selectively in cancer cells without affecting normal cells (Chagas et al., 2017). Further, certain derivatives have exhibited specific activity against human breast cancer cell lines (Kumar & Sharma, 2022).

Antidiabetic Agents

Thiazolidine-2,4-dione derivatives are also being explored as potential antidiabetic agents. The synthesis of novel derivatives has been focused on their potential to lower blood glucose levels, and some of these compounds have shown significant promise in this area (Kadium et al., 2022).

Antifungal and Antibacterial Agents

Research has also been conducted on the synthesis of new thiazolidine-2,4-dione derivatives as antibacterial and antifungal agents. These compounds, including those with pyrazolyl groups, have shown remarkable antifungal activity and effectiveness against Gram-positive bacteria (Aneja et al., 2011).

Mecanismo De Acción

Target of Action

The primary targets of 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione are yet to be identified. This compound is a complex molecule with several functional groups, which suggests it may interact with multiple targets within the cell .

Mode of Action

It is known that thiazolidine motifs, a key structural component of this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur in these motifs enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives have been shown to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Given the diverse biological properties of thiazolidine derivatives, it is likely that this compound may induce a range of cellular responses .

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Análisis Bioquímico

Biochemical Properties

Thiazolidinediones, like 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, are sulfur-containing pentacyclic compounds that are widely found throughout nature in various forms . They exhibit diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The biochemical activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .

Cellular Effects

Thiazolidinedione derivatives have shown promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. Thiazolidinedione derivatives have been shown to inhibit lipoxygenase, an enzyme involved in the metabolism of arachidonic acid, a key player in inflammation and allergic reactions .

Propiedades

IUPAC Name |

3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3S/c17-16(18,19)11-3-1-10(2-4-11)14(23)20-7-5-12(6-8-20)21-13(22)9-25-15(21)24/h1-4,12H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXQVELZBVLJBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370370.png)

![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2370374.png)

![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2370383.png)

![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)

![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)